molecular formula C26H27NO3 B11814480 2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B11814480
M. Wt: 401.5 g/mol
InChI Key: GAPWIIRKBBTHQT-UHFFFAOYSA-N
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Description

2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and a tetrahydroacridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydroacridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.

    Introduction of the Tert-butyl Group: This step often involves alkylation reactions using tert-butyl halides in the presence of a strong base.

    Attachment of the Methoxyphenyl Group: This can be done through a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Carboxylic Acid Group: This step typically involves oxidation reactions using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    2-tert-Butyl-4-methoxyphenol: Known for its antioxidant properties and used in various industrial applications.

    2-tert-Butyl-4-methylphenol: Used in the synthesis of derivatives with antibacterial and antifouling properties.

    (2-tert-Butyl-4-methoxyphenoxy)acetic acid: Studied for its potential biological activities and used in early discovery research.

Uniqueness

2-Tert-butyl-4-[(4-methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid stands out due to its unique structure, which combines multiple functional groups, making it versatile for various applications. Its potential therapeutic properties and use as a building block in organic synthesis further highlight its significance.

Properties

Molecular Formula

C26H27NO3

Molecular Weight

401.5 g/mol

IUPAC Name

2-tert-butyl-4-[(4-methoxyphenyl)methylidene]-2,3-dihydro-1H-acridine-9-carboxylic acid

InChI

InChI=1S/C26H27NO3/c1-26(2,3)18-14-17(13-16-9-11-19(30-4)12-10-16)24-21(15-18)23(25(28)29)20-7-5-6-8-22(20)27-24/h5-13,18H,14-15H2,1-4H3,(H,28,29)

InChI Key

GAPWIIRKBBTHQT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CC(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O

Origin of Product

United States

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